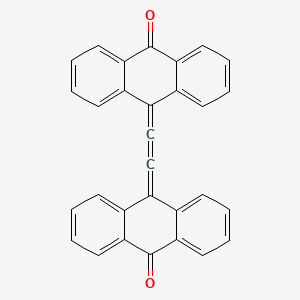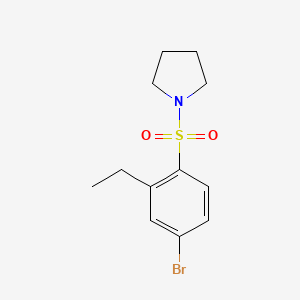
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring can be introduced through a subsequent reaction involving tetrahydropyranyl ethers. One common method involves the protection of alcohols using 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, followed by the introduction of the tetrahydropyran ring through catalytic hydrogenation or other suitable methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The tetrahydropyran ring may also contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the benzoate ester group.
Methyl 3-hydroxybenzoate: Lacks the tetrahydropyran ring but shares the benzoate ester and hydroxyl group.
Methyl 5-(tetrahydro-2H-pyran-4-yl)benzoate: Similar structure but with variations in the position of functional groups.
Uniqueness
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to the combination of the benzoate ester and tetrahydropyran ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl 3-hydroxy-5-(oxan-4-yl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9,14H,2-5H2,1H3 |
InChI-Schlüssel |
MVYZDFXMOIWCQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


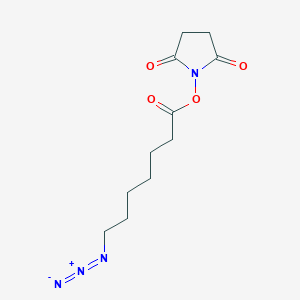
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
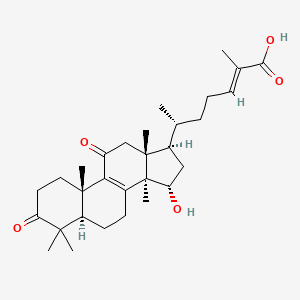



![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

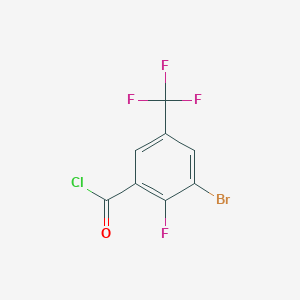


![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
